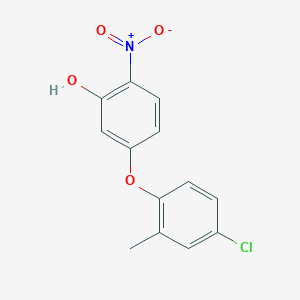
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10BrFO. It is a brominated derivative of a phenylpropanone, characterized by the presence of a bromine atom, a fluorophenyl group, and a methyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one typically involves the bromination of 1-(4-fluorophenyl)-2-methylpropan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-azido-1-(4-fluorophenyl)-2-methylpropan-1-one, 3-thiocyanato-1-(4-fluorophenyl)-2-methylpropan-1-one, etc.
Reduction: Formation of 3-bromo-1-(4-fluorophenyl)-2-methylpropan-1-ol.
Oxidation: Formation of 3-bromo-1-(4-fluorophenyl)-2-methylpropanoic acid.
Applications De Recherche Scientifique
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-1-one: Lacks the bromine atom, resulting in different reactivity and properties.
3-Chloro-1-(4-fluorophenyl)-2-methylpropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
3-Bromo-1-(4-methylphenyl)-2-methylpropan-1-one: Contains a methyl group on the phenyl ring instead of a fluorine atom, affecting its electronic properties.
Uniqueness
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects
Propriétés
Numéro CAS |
61210-16-0 |
|---|---|
Formule moléculaire |
C10H10BrFO |
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
3-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(6-11)10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
Clé InChI |
VYYSCGBHXUEZNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)







![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)

